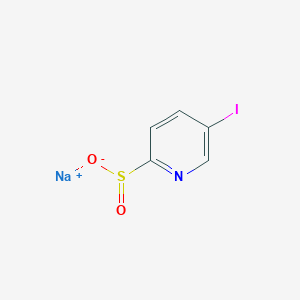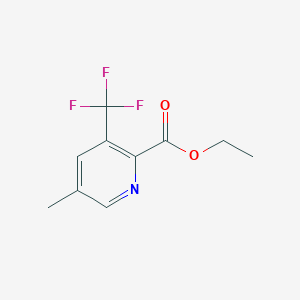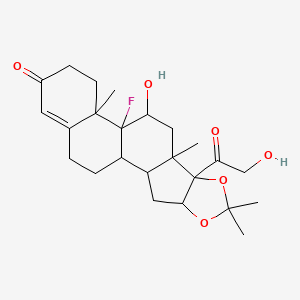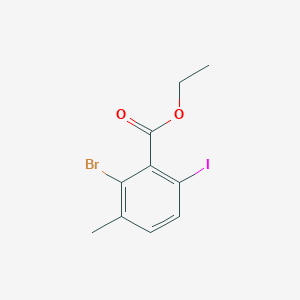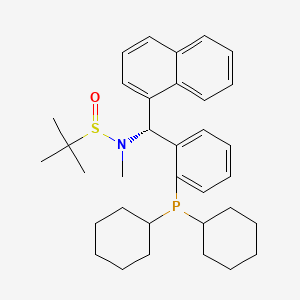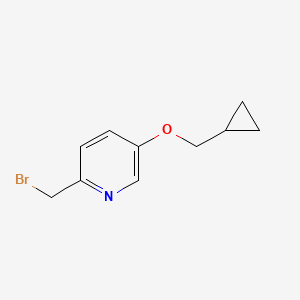![molecular formula C7H3ClINS B13656745 6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
6-Chloro-2-iodothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-iodothieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with chlorine and iodine substituents at the 6 and 2 positions, respectively. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodothieno[3,2-c]pyridine typically involves the formation of the thienopyridine core followed by the introduction of the chlorine and iodine substituents. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene and pyridine rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
6-Chloro-2-iodothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Chemical Biology: The compound serves as a probe for studying biological pathways and interactions involving thienopyridine derivatives.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-iodothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active site of these targets, inhibiting their activity and modulating various biological pathways. The presence of the chlorine and iodine substituents enhances the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-bromothieno[3,2-c]pyridine
- 6-Chloro-2-fluorothieno[3,2-c]pyridine
- 6-Chloro-2-methylthieno[3,2-c]pyridine
Uniqueness
6-Chloro-2-iodothieno[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .
Propiedades
Fórmula molecular |
C7H3ClINS |
|---|---|
Peso molecular |
295.53 g/mol |
Nombre IUPAC |
6-chloro-2-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H |
Clave InChI |
FDJUKSVJLIURMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)
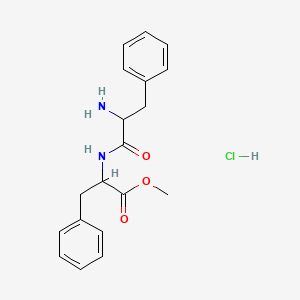
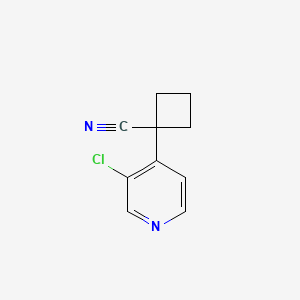
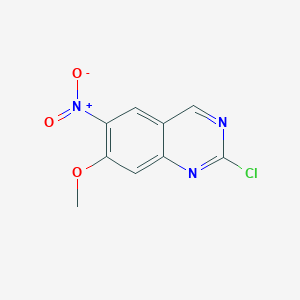


![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)
